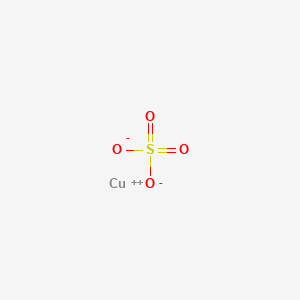

Copper sulfate

Cat. No. B158482

Key on ui cas rn:

10124-44-4

M. Wt: 159.61 g/mol

InChI Key: ARUVKPQLZAKDPS-UHFFFAOYSA-L

Attention: For research use only. Not for human or veterinary use.

Patent

US04961909

Procedure details

Optionally, the copper sulfate solution used in addition 13 is obtained by subjecting a copper-containing material, such as an ore, concentrate, speiss, matte, slag or the like that contains copper, to an aqueous oxidative acid pressure leach 18 with sulfuric acid to produce a copper sulfate-containing leach solution, as indicated with broken lines. In acid leach 18, copper-containing material is slurried with sulfuric acid and the slurry is subjected to acid leach 18 in an autoclave and in the presence of an oxygen-bearing gas at elevated temperature and pressure. The leach 18 is carried out batch-wise or continuously at temperatures in the range of about 100° to 180° C. and under a partial pressure of oxygen in the range of about 0.7 to 2.0 MPa for the formation of a copper sulfate solution and a leach residue. The amount of sulfuric acid should be sufficient to yield a copper sulfate solution containing 100 to 200 g/L copper as copper sulfate. The reaction mixture is discharged by flashing, and is then subjected to liquid-solids separation 19 for removal of the leach residue from the copper sulfate solution which is passed to addition 13. Any excess copper sulfate solution may be treated for the recovery of copper sulfate.

Name

copper

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6].[Cu]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6] |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Step Two

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cu]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing material

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

such as an ore, concentrate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04961909

Procedure details

Optionally, the copper sulfate solution used in addition 13 is obtained by subjecting a copper-containing material, such as an ore, concentrate, speiss, matte, slag or the like that contains copper, to an aqueous oxidative acid pressure leach 18 with sulfuric acid to produce a copper sulfate-containing leach solution, as indicated with broken lines. In acid leach 18, copper-containing material is slurried with sulfuric acid and the slurry is subjected to acid leach 18 in an autoclave and in the presence of an oxygen-bearing gas at elevated temperature and pressure. The leach 18 is carried out batch-wise or continuously at temperatures in the range of about 100° to 180° C. and under a partial pressure of oxygen in the range of about 0.7 to 2.0 MPa for the formation of a copper sulfate solution and a leach residue. The amount of sulfuric acid should be sufficient to yield a copper sulfate solution containing 100 to 200 g/L copper as copper sulfate. The reaction mixture is discharged by flashing, and is then subjected to liquid-solids separation 19 for removal of the leach residue from the copper sulfate solution which is passed to addition 13. Any excess copper sulfate solution may be treated for the recovery of copper sulfate.

Name

copper

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6].[Cu]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6] |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Step Two

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cu]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing material

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

such as an ore, concentrate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04961909

Procedure details

Optionally, the copper sulfate solution used in addition 13 is obtained by subjecting a copper-containing material, such as an ore, concentrate, speiss, matte, slag or the like that contains copper, to an aqueous oxidative acid pressure leach 18 with sulfuric acid to produce a copper sulfate-containing leach solution, as indicated with broken lines. In acid leach 18, copper-containing material is slurried with sulfuric acid and the slurry is subjected to acid leach 18 in an autoclave and in the presence of an oxygen-bearing gas at elevated temperature and pressure. The leach 18 is carried out batch-wise or continuously at temperatures in the range of about 100° to 180° C. and under a partial pressure of oxygen in the range of about 0.7 to 2.0 MPa for the formation of a copper sulfate solution and a leach residue. The amount of sulfuric acid should be sufficient to yield a copper sulfate solution containing 100 to 200 g/L copper as copper sulfate. The reaction mixture is discharged by flashing, and is then subjected to liquid-solids separation 19 for removal of the leach residue from the copper sulfate solution which is passed to addition 13. Any excess copper sulfate solution may be treated for the recovery of copper sulfate.

Name

copper

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6].[Cu]>>[S:1](=[O:3])(=[O:2])([OH:5])[OH:4].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Cu+2:6] |f:0.1,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Step Two

|

Name

|

copper

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cu]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing material

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

such as an ore, concentrate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Cu+2]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |